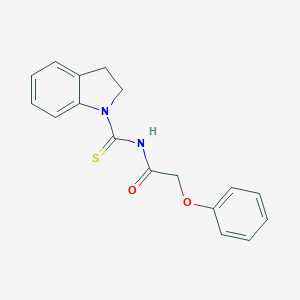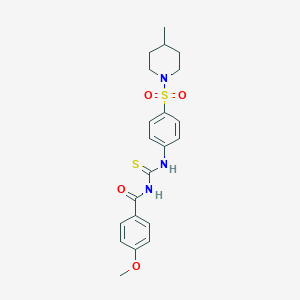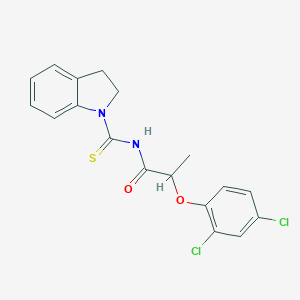![molecular formula C16H17N3O3S3 B467431 N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide CAS No. 379714-26-8](/img/structure/B467431.png)
N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PTC-209 has been shown to inhibit the activity of BMI-1, a protein that plays a key role in the self-renewal of cancer stem cells. Additionally, this paper will explore potential future directions for research on PTC-209.
Mécanisme D'action
N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide inhibits the activity of BMI-1 by binding to a specific site on the protein. BMI-1 is a member of the polycomb group (PcG) of proteins, which play a key role in the regulation of gene expression. BMI-1 functions as a transcriptional repressor, meaning it inhibits the expression of certain genes. In cancer stem cells, BMI-1 is overexpressed and plays a key role in their self-renewal and resistance to chemotherapy. By inhibiting the activity of BMI-1, N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide reduces the self-renewal of cancer stem cells and sensitizes them to chemotherapy.
Biochemical and Physiological Effects:
N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide inhibits the self-renewal of cancer stem cells and sensitizes them to chemotherapy. Additionally, N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide has also been shown to have potential applications in the treatment of sickle cell anemia by increasing the production of fetal hemoglobin, which can reduce the severity of symptoms. Finally, N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide has been shown to have potential applications in the treatment of HIV by inhibiting the activity of the viral protein Tat, which is essential for viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide is its specificity for BMI-1. Unlike other drugs that target cancer stem cells, N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide specifically targets the activity of BMI-1, which is overexpressed in many types of cancer. Additionally, N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide has been shown to sensitize cancer stem cells to chemotherapy, which can improve the effectiveness of treatment. However, there are also limitations to the use of N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide in lab experiments. One limitation is its low solubility, which can make it difficult to administer in vivo. Additionally, N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide has been shown to have off-target effects on other proteins, which can complicate data interpretation.
Orientations Futures
There are a number of potential future directions for research on N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide. One area of research is the development of more potent and selective inhibitors of BMI-1. Additionally, research could focus on the use of N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide in combination with other drugs to improve the efficacy of treatment. Another area of research is the use of N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide in the treatment of other diseases, such as sickle cell anemia and HIV. Finally, research could focus on the development of new delivery methods for N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide involves a multi-step process that begins with the reaction of 2-bromo-5-nitrothiophene with sodium hydride in dimethylformamide. The resulting product is then reacted with 4-(1-pyrrolidinylsulfonyl)aniline in the presence of potassium carbonate and cesium carbonate. The final step involves the reaction of the intermediate product with thiocarbonyldiimidazole to form N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide.
Applications De Recherche Scientifique
N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide has been studied extensively for its potential therapeutic applications in cancer treatment. Research has shown that N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide inhibits the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with cancer stem cells. Cancer stem cells are a small population of cells within a tumor that are responsible for tumor growth and resistance to chemotherapy. By inhibiting the activity of BMI-1, N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide has been shown to reduce the self-renewal of cancer stem cells and sensitize them to chemotherapy. Additionally, N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide has been shown to have potential applications in the treatment of other diseases, such as sickle cell anemia and HIV.
Propriétés
IUPAC Name |
N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S3/c20-15(14-4-3-11-24-14)18-16(23)17-12-5-7-13(8-6-12)25(21,22)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H2,17,18,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHCURYVKCPBPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)carbothioyl]amino}-4-oxobutanoate](/img/structure/B467383.png)
![4-[({[4-(Pyrrolidin-1-ylsulfonyl)anilino]carbothioyl}amino)carbonyl]-1,1'-biphenyl](/img/structure/B467402.png)
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B467425.png)
![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]thiophene-2-carboxamide](/img/structure/B467434.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-propionylthiourea](/img/structure/B467442.png)

![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide](/img/structure/B467460.png)
![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-iodobenzamide](/img/structure/B467470.png)
![N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B467479.png)
![N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B467481.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B467486.png)

